Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate
Overview
Description
Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate is a useful research compound. Its molecular formula is C17H24N2O6 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
- The compound is used in the synthesis of enantiomer-enriched orthogonally protected different (2S)-2,3-diaminopropanoates and unnatural amino acid esters. This process features organocatalysis to ensure high enantioselectivity, which is crucial in producing compounds with specific chirality for varied applications in chemical and pharmaceutical research (Kumaraswamy & Pitchaiah, 2011).
Intermediate in Biotin Synthesis
- It serves as an intermediate in the synthesis of Biotin, a water-soluble vitamin important in the metabolic cycle. The synthesis includes processes like esterification, protection of amine and thiol, contributing to the study of essential nutrients (Qin et al., 2014).
Study in Organic Chemistry
- The compound is part of a study focusing on the synthesis and fluorescence properties of certain amino acid derivatives. It demonstrates the potential in developing new compounds with desirable photophysical properties, relevant in fields like biochemistry and material sciences (Memeo et al., 2014).
Peptide Conformation Analysis
- Its derivatives are used to study peptide conformation, particularly examining the role of certain chemical groups in determining peptide structure. This research contributes to understanding peptide behavior, which is vital in biochemistry and drug development (Jankowska et al., 2002).
Synthesis of Peptides
- It is involved in the preparation of protected peptides, contributing to the synthesis of novel peptides with acidic backbone-bound CH groups. Such peptides are crucial in understanding peptide chemistry and for potential applications in medicinal chemistry (Matt & Seebach, 1998).
Crystal Structure Analysis
- This compound is used in studies to analyze crystal structures, contributing to the understanding of molecular conformation and interactions. Such studies are significant in materials science and crystallography (Gebreslasie et al., 2011).
Application in Fluorescence Studies
- It plays a role in developing highly fluorescent amino acid derivatives, demonstrating its utility in creating compounds with specific photophysical properties for research in fluorescence microscopy and spectroscopy (Guzow et al., 2001).
Diaminopropanols Synthesis
- The compound is used in the synthesis of diaminopropanols, a critical step in preparing protected amino acids. This synthesis method is valuable in developing novel compounds for pharmaceutical and biochemical applications (Temperini et al., 2020).
Mechanism of Action
Target of Action
Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate, also known as (S)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester, is a complex organic compound. The tert-butyl group and the benzyloxy carbonyl group are known to have unique reactivity patterns and are used in various chemical transformations .
Mode of Action
The compound contains ester groups, which are known to undergo reactions such as fischer esterification . In this reaction, an ester is formed when a carboxylic acid is treated with an alcohol and an acid catalyst . This reaction is an equilibrium, and the alcohol is generally used as a solvent, so it is present in large excess .
Biochemical Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .
Pharmacokinetics
It is known that esters, such as those present in this compound, can undergo hydrolysis, which can affect their bioavailability .
Result of Action
The introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the rate and extent of reactions involving this compound . For example, the Fischer Esterification reaction is an equilibrium reaction, and its direction can be influenced by the concentration of reactants, temperature, and the presence of a catalyst .
properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-17(2,3)25-16(22)19-13(14(20)23-4)10-18-15(21)24-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUZWIRUXDMVNJ-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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